(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a nitro group, a thioether group, an imidazole ring, a sulfonyl group, and a carbonyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties .Chemical Reactions Analysis
The compound’s functional groups suggest that it could participate in a variety of chemical reactions. For example, the nitro group could undergo reduction, the thioether group could participate in oxidation reactions, and the carbonyl group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the imidazole ring could contribute to its stability .Scientific Research Applications
Antimicrobial and Antimycobacterial Evaluation
- A study by Narasimhan et al. (2011) synthesized a series of compounds including [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, which were screened for their antimicrobial and antimycobacterial activities. The results showed significant effectiveness against bacterial strains and fungal strains (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Interaction with Nitrosochlorides
- The research by Krasnikov et al. (2014) investigated the interaction of nitrosochlorides based on 1H-azoles, producing α-azolyl oximes. This study contributes to understanding the chemical behavior of compounds related to the queried chemical (Krasnikov, Sidnin, Osyanin, & Klimochkin, 2014).
Synthesis and Biological Evaluation
- Ravula et al. (2016) synthesized novel pyrazoline derivatives, including compounds structurally similar to the queried compound, and evaluated their antiinflammatory and antibacterial activities. The study found that certain compounds showed potent antibacterial activity, providing insights into the potential biomedical applications of these compounds (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Optical and Physical Properties
- A 2013 study by Ghaemy et al. examined novel poly(amide-ether)s bearing imidazole pendants, which are structurally related to the queried compound. The study focused on their synthesis, characterization, and evaluation of physical and optical properties, suggesting potential applications in materials science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Antioxidant and Antimicrobial Docking Studies
- Research by Rashmi et al. (2014) synthesized and characterized novel derivatives similar in structure to the queried compound and evaluated their antimicrobial and antioxidant properties. The study also involved docking studies to support biological properties (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Future Directions
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-20(17-5-9-19(10-6-17)32(29,30)23-12-1-2-13-23)24-14-11-22-21(24)31-15-16-3-7-18(8-4-16)25(27)28/h3-10H,1-2,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROXRIVNXYHHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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